(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
Brand Name: Vulcanchem
CAS No.: 149913-46-2
VCID: VC0017355
InChI: InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1
SMILES: CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C
Molecular Formula: C₁₄H₁₇NO₇
Molecular Weight: 311.29

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine

CAS No.: 149913-46-2

Cat. No.: VC0017355

Molecular Formula: C₁₄H₁₇NO₇

Molecular Weight: 311.29

* For research use only. Not for human or veterinary use.

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine - 149913-46-2

Specification

CAS No. 149913-46-2
Molecular Formula C₁₄H₁₇NO₇
Molecular Weight 311.29
IUPAC Name [(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate
Standard InChI InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1
SMILES CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator